N1-benzyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction analysis . Density functional theory (DFT) could be used to calculate the optimal structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine rings can undergo a variety of reactions, including ring-opening and ring-closing reactions .Scientific Research Applications
Pharmacological Characterization of Related Compounds
Research on compounds with similar structural features, such as κ-opioid receptor antagonists, has shown potential therapeutic applications in treating depression and addiction disorders. For instance, PF-04455242 demonstrated antidepressant-like efficacy and attenuated behavioral effects of stress, suggesting that compounds targeting opioid receptors could have significant therapeutic value (Grimwood et al., 2011).
Selective Oxidizing Agents
Compounds with sulfonyl and pyrrolidinyl groups have been used as selective oxidizing agents, indicating potential utility in synthetic chemistry for the selective oxidation of alcohols, thiols, and sulfides (Barbero et al., 1996).
Anti-Inflammatory and Anticancer Applications
Celecoxib derivatives, which share structural similarities with the compound of interest, have shown anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This suggests that modifying the chemical structure of known molecules can lead to compounds with diverse biological activities (Küçükgüzel et al., 2013).
Synthesis and Reactivity
The synthesis and reactivity of compounds containing pyrrolidinyl and thiophenyl groups have been explored, demonstrating the potential for creating a variety of chemically interesting and biologically active molecules (Pojer & Rae, 1972).
Fluorescent Probes for Environmental and Biological Sciences
The development of fluorescent probes based on thiophenols highlights the utility of thiophenyl-containing compounds in sensitive and selective detection techniques, which are crucial in chemical, biological, and environmental sciences (Wang et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-benzyl-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c22-17(19-12-14-6-2-1-3-7-14)18(23)20-13-15-8-4-10-21(15)27(24,25)16-9-5-11-26-16/h1-3,5-7,9,11,15H,4,8,10,12-13H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTOVKRXKGYMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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